![molecular formula C7H11ClO2 B1325050 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride CAS No. 40500-05-8](/img/structure/B1325050.png)
2-(tetrahydro-2H-pyran-4-yl)acetyl chloride
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride, also known as THP-Cl, is an important synthetic intermediate used in the synthesis of various compounds. It is a versatile building block for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. THP-Cl is a colorless liquid that is soluble in organic solvents and is easily purified. It is a highly reactive compound and is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Synthesis of Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyrans are significant due to their presence in many naturally occurring compounds, pharmaceuticals, and potential drug candidates. Research highlights the development of new strategies for three-component condensation reactions involving dimedone, various aldehydes, and malononitrile to construct tetrahydrobenzo[b]pyrans. Organocatalysts play a vital role in these syntheses, offering a green chemistry approach by utilizing water and water-ethanol systems as solvents, emphasizing the principles of less toxicity and environmental friendliness in the synthesis process (Kiyani, 2018).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives, characterized by a five-membered ring with two nitrogen atoms, are explored for their pharmacological properties, including anticancer activity. Various synthetic methods are employed to produce pyrazoline derivatives, which are then tested for their biological effects. This research area is particularly important due to the structural diversity and biological relevance of pyrazoline compounds. The synthesis and investigation of pyrazoline derivatives for anticancer properties reflect the broader interest in developing novel therapeutic agents based on heterocyclic chemistry (Ray et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound “2-(tetrahydro-2H-pyran-4-yl)acetyl chloride” are currently unknown. This compound is a chemical intermediate and is often used in scientific research and organic synthesis . It’s important to note that the specific biological targets would depend on the final compound that is synthesized using this intermediate.
Mode of Action
As an intermediate in organic synthesis, the mode of action of “2-(tetrahydro-2H-pyran-4-yl)acetyl chloride” is primarily chemical rather than biological. It participates in various chemical reactions to form more complex molecules . The exact mode of action would depend on the specific reaction conditions and the other reactants present.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(tetrahydro-2H-pyran-4-yl)acetyl chloride” are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. The specific details would depend on factors such as the route of administration and the presence of any functional groups that might affect its absorption or distribution .
Result of Action
As a chemical intermediate, its primary role is to participate in chemical reactions to form more complex molecules . The effects of these final products would depend on their specific structures and properties.
properties
IUPAC Name |
2-(oxan-4-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCRTRTXWWINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640450 | |
Record name | (Oxan-4-yl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydro-2H-pyran-4-yl)acetyl chloride | |
CAS RN |
40500-05-8 | |
Record name | (Oxan-4-yl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Tetrahydro-2H-pyran-4-yl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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